molecular formula C30H28N6O6S4 B611668 Verticillin A [MI] CAS No. 889640-30-6

Verticillin A [MI]

Cat. No. B611668
M. Wt: 696.83
InChI Key: KYTVBRRGHYFEOC-VQXQXQDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Verticillin A [MI] is a natural product found in Verticillium . It is an epipolythiodioxopiperazine (ETP) alkaloid . It was previously isolated from Amanita flavorubescens Alk (containing parasitic fungi Hypomyces hyalines (Schw.)) .


Synthesis Analysis

Verticillins are a group of epipolythiodioxopiperazine alkaloids that have displayed potent cytotoxicity . To optimize the biosynthesis of these secondary metabolites, their production was analyzed in two different fungal strains (MSX59553 and MSX79542) under a suite of fermentation conditions . These experiments showed that the production of verticillins was greatly affected by growth conditions; a significantly higher quantity of these alkaloids was noted when the fungal strains were grown on an oatmeal-based medium .


Molecular Structure Analysis

The stereostructure of Verticillin A has been elucidated by chemical and physicochemical methods . The molecular formula of Verticillin A is C30H28N6O6S4 .


Chemical Reactions Analysis

Verticillin A demonstrated cytotoxicity in HGSOC cell lines in a dose-dependent manner with a low nM IC 50 . Furthermore, treatment with verticillin A induced DNA damage and caused apoptosis in HGSOC cell lines OVCAR4 and OVCAR8 .


Physical And Chemical Properties Analysis

The molecular weight of Verticillin A is 712.84 . The percent composition is C 50.55%, H 3.96%, N 11.79%, O 15.71%, S 17.99% .

Scientific Research Applications

  • Cancer Cell Migration and Invasion Suppression : Verticillin A has been found to inhibit migration and invasion of various cancer cells. In gastric and cervical cancer cells, it suppresses hepatocyte growth factor (HGF)-induced migration and invasion by repressing the c-Met/FAK/Src signaling pathway (Lu et al., 2019). Similarly, in colon cancer cells, it inhibits cell migration and invasion by targeting c-Met and inhibiting downstream signaling pathways (Liu et al., 2020).

  • Potential in Overcoming Chemotherapy Resistance : Verticillin A has shown promise in overcoming resistance to chemotherapy. It induces apoptosis and sensitizes human colon carcinoma cells to TRAIL-mediated growth inhibition, potentially by demethylating the BNIP3 promoter to upregulate BNIP3 expression (Liu et al., 2011).

  • Epigenetic Modification and Anticancer Activity : It has been observed that Verticillin A can induce DNA damage and apoptosis in high-grade serous ovarian cancer cells. This activity is linked to its ability to cause epigenetic modifications, including changes in histone methylation and acetylation marks (Salvi et al., 2020).

  • Role in Overcoming Drug Resistance : Verticillin A increases the BIMEL/MCL-1 ratio in colon cancer cells, thereby overcoming resistance to the small molecule BH-3 mimetic ABT-737. It does this through the suppression of the MEK/ERK pathway, suggesting its potential application in combination therapy (Guan et al., 2021).

  • Biosynthetic Study and Production Enhancement : Studies have also focused on the biosynthesis and production optimization of verticillin A. For instance, research on fermentation conditions and in situ chemical analysis have been conducted to enhance the production of verticillin analogues, which is crucial for further research and potential clinical applications (Amrine et al., 2018).

Future Directions

Verticillin A can significantly inhibit the migration and invasion of colon cancer cells by targeting c-Met and inhibiting Ras/Raf/mitogen-activated extracellular signal-regulated kinase (MEK)/ERK signaling pathways . This suggests that Verticillin A has potential therapeutic applications in the treatment of certain types of cancer.

properties

IUPAC Name

(1S,2S,3S,11R,14S)-2-hydroxy-3-[(1S,2S,3S,11R,14S)-2-hydroxy-14,18-dimethyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N6O6S4/c1-25-21(39)35-19-27(13-9-5-7-11-15(13)31-19,17(37)29(35,45-43-25)23(41)33(25)3)28-14-10-6-8-12-16(14)32-20(28)36-22(40)26(2)34(4)24(42)30(36,18(28)38)46-44-26/h5-12,17-20,31-32,37-38H,1-4H3/t17-,18-,19+,20+,25-,26-,27+,28+,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGTYEJTVRXGLW-LRESJZTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C67C(C89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C(=O)N3[C@@H]4[C@]([C@@H]([C@@]3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)[C@]67[C@@H]([C@]89C(=O)N([C@](C(=O)N8[C@H]6NC1=CC=CC=C71)(SS9)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N6O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317698
Record name Verticillin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

696.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Verticillin A [MI]

CAS RN

889640-30-6
Record name Verticillin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889640-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Verticillin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889640306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verticillin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VERTICILLIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58I545M8NQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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